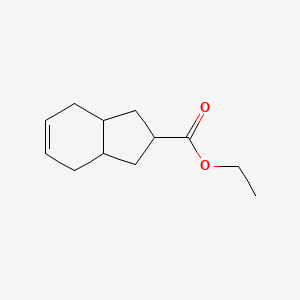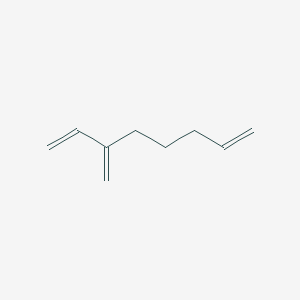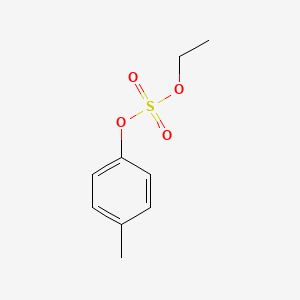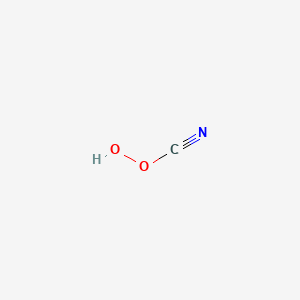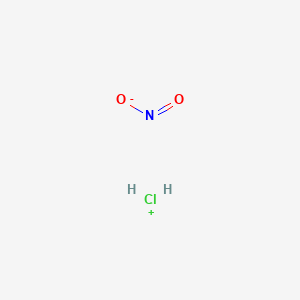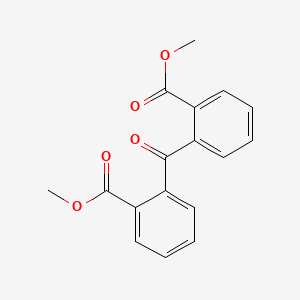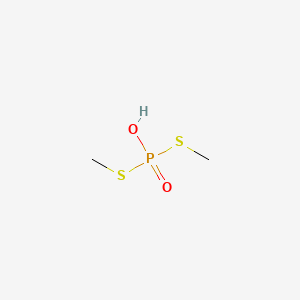![molecular formula C28H56O4S2Sn B14478541 Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] CAS No. 67874-42-4](/img/structure/B14478541.png)
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] typically involves the reaction of dibutyltin oxide with 2-(octanoyloxy)ethylmercaptan under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a wide range of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in the formation of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an active ingredient in certain medications.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and proteins, altering their activity and leading to changes in cellular processes. Its effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing their reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin dilaurate
- Dibutyltin maleate
- Dibutyltin diacetate
Uniqueness
Dibutyltinbis[2-(octanoyloxy)ethylmercaptide] is unique due to its specific mercaptide ligands, which confer distinct chemical properties and reactivity compared to other dibutyltin compounds
Propiedades
Número CAS |
67874-42-4 |
|---|---|
Fórmula molecular |
C28H56O4S2Sn |
Peso molecular |
639.6 g/mol |
Nombre IUPAC |
2-[dibutyl(2-octanoyloxyethylsulfanyl)stannyl]sulfanylethyl octanoate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-10(11)12-8-9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
NDXCWZHJPJGIML-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


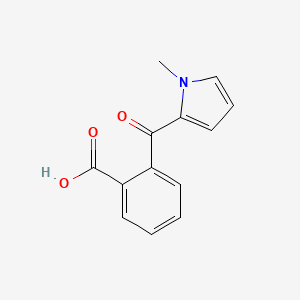
![4-[(E)-(4-Iodophenyl)diazenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14478462.png)
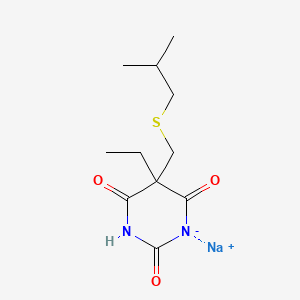

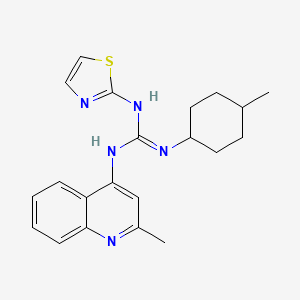
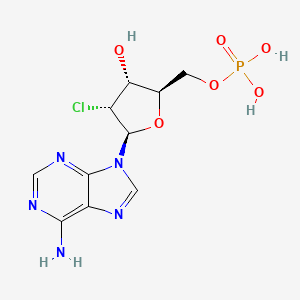
![3,6,9,12-Tetraoxabicyclo[12.3.1]octadeca-1(18),14,16-trien-18-ol](/img/structure/B14478473.png)
